5-formyl-dC
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Overview
Description
5-Formyl-2’-deoxycytidine (5-formyl-dC) is a modified nucleoside derived from cytidine. It is an important intermediate in the active demethylation pathway of DNA, where it is formed through the oxidation of 5-methyl-2’-deoxycytidine (5-methyl-dC) by ten-eleven translocation (TET) enzymes . This compound plays a crucial role in epigenetic regulation and gene expression, making it a significant subject of study in the fields of biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One common method is the use of sodium periodate as an oxidizing agent . The process begins with the incorporation of 5-methyl-2’-deoxycytidine into an oligonucleotide, followed by deprotection and subsequent oxidation to form 5-formyl-2’-deoxycytidine .
Industrial Production Methods
Industrial production methods for 5-formyl-2’-deoxycytidine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate is commonly used for the oxidation of 5-methyl-2’-deoxycytidine.
Reducing Agents: Sodium borohydride is used for the reduction of 5-formyl-2’-deoxycytidine.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yield and purity.
Major Products Formed
5-Hydroxymethyl-2’-deoxycytidine: Formed through the reduction of 5-formyl-2’-deoxycytidine.
5-Carboxy-2’-deoxycytidine: Another oxidation product in the demethylation pathway.
Scientific Research Applications
5-Formyl-2’-deoxycytidine has numerous applications in scientific research:
Epigenetic Research: It is a key intermediate in the study of DNA demethylation and epigenetic regulation.
Cancer Research: Its role in gene expression and regulation makes it a target for cancer research, particularly in understanding tumor suppressor gene activation.
Neurobiology: Studies have shown its involvement in brain development and function, making it relevant in neurobiological research.
Therapeutic Development:
Mechanism of Action
5-Formyl-2’-deoxycytidine exerts its effects through its role in the active demethylation pathway of DNA. The compound is formed by the oxidation of 5-methyl-2’-deoxycytidine by TET enzymes . It can be further oxidized to 5-carboxy-2’-deoxycytidine or removed by thymine DNA glycosylase (TDG), leading to the insertion of an unmodified cytidine . This process is crucial for the reactivation of silenced genes and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2’-deoxycytidine (5-methyl-dC): The precursor in the oxidation pathway leading to 5-formyl-2’-deoxycytidine.
5-Hydroxymethyl-2’-deoxycytidine (5-hydroxymethyl-dC): An intermediate formed during the oxidation of 5-methyl-2’-deoxycytidine.
5-Carboxy-2’-deoxycytidine (5-carboxy-dC): A further oxidation product of 5-formyl-2’-deoxycytidine.
Uniqueness
5-Formyl-2’-deoxycytidine is unique due to its role as an intermediate in the active DNA demethylation pathway. Unlike its precursors and further oxidation products, it is directly involved in the reactivation of silenced genes through its interaction with TDG . This makes it a critical compound in the study of epigenetic regulation and gene expression .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBADNGFALQJSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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